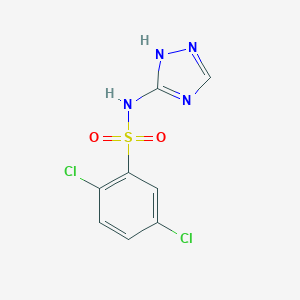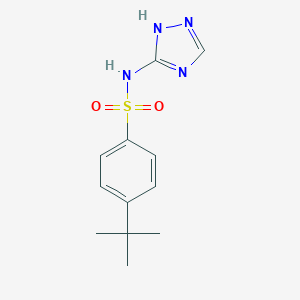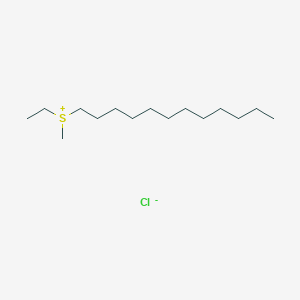
Etiochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etiochlorin is a natural pigment that belongs to the class of chlorins, which are tetrapyrrole macrocycles. It is found in various organisms, including algae, bacteria, and higher plants. Etiochlorin has been extensively studied for its potential applications in scientific research, particularly in the fields of photodynamic therapy and bioimaging. In
Applications De Recherche Scientifique
Etiochlorin has been widely used in scientific research due to its unique photophysical and photochemical properties. It has been studied for its potential applications in photodynamic therapy, which is a non-invasive treatment for cancer and other diseases. In this therapy, etiochlorin is activated by light to produce reactive oxygen species that can kill cancer cells. Etiochlorin has also been used in bioimaging, where it can be used as a fluorescent probe to visualize cellular structures and processes.
Mécanisme D'action
The mechanism of action of etiochlorin in photodynamic therapy involves the production of reactive oxygen species (ROS) upon activation by light. ROS can damage cellular components, including proteins, lipids, and DNA, leading to cell death. In bioimaging, etiochlorin can be excited by light to emit fluorescence, which can be detected and used to visualize cellular structures and processes.
Effets Biochimiques Et Physiologiques
Etiochlorin has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. These effects are mediated by the production of ROS upon activation by light, which can trigger signaling pathways that regulate cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Etiochlorin has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its tendency to aggregate in solution, which can affect its photophysical and photochemical properties.
Orientations Futures
There are several future directions for the study of etiochlorin, including the development of new synthesis methods, the optimization of its photophysical and photochemical properties, and the exploration of its potential applications in other fields, such as optoelectronics and sensing. Additionally, the use of etiochlorin in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its therapeutic efficacy and reduce its side effects.
Méthodes De Synthèse
Etiochlorin can be synthesized through several methods, including the reaction of chlorophyll a with strong acids or bases, the reaction of pheophytin a with strong acids, and the reaction of porphyrinogen with methyl vinyl ketone. The most commonly used method is the reaction of chlorophyll a with strong acids, which involves the removal of the magnesium ion from the porphyrin ring and the formation of the ethyl ester of etiochlorin.
Propriétés
Numéro CAS |
15006-36-7 |
|---|---|
Nom du produit |
Etiochlorin |
Formule moléculaire |
C32H36MgN4 |
Poids moléculaire |
501 g/mol |
Nom IUPAC |
magnesium;2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide |
InChI |
InChI=1S/C32H36N4.Mg/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
Clé InChI |
IBOZSWBESJFYFG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |
Synonymes |
etiochlorin magnesium etiochlorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
